2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride is a chemical compound with the molecular formula C10H13NO It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3H-1-benzofuran-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve the use of solvents such as methanol and formic acid, with the reaction being carried out at controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3H-1-benzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine: A closely related compound with similar structural features.
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Another related compound with an additional hydroxyl group.
Uniqueness
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride is unique due to its specific amine group and hydrochloride salt form, which can influence its reactivity and solubility. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
82277-70-1 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(2)6-7-4-3-5-8(11)9(7)12-10;/h3-5H,6,11H2,1-2H3;1H |
InChI Key |
SMJCWAZZRCZULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.